2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one is a chemical compound characterized by its unique structure, which includes a cyclohexanone ring substituted with a trimethylsilyl group on a cyclopropylmethylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one typically involves the reaction of cyclohexanone with a trimethylsilyl-substituted cyclopropylmethylidene reagent. The reaction conditions often include the use of a strong base to deprotonate the cyclohexanone, followed by the addition of the trimethylsilyl reagent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols .
Scientific Research Applications
2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The cyclopropylmethylidene moiety can participate in ring-opening reactions, leading to the formation of new chemical bonds and structures .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-[1-(Trimethylsilyl)cyclopropyl]-2-cyclohexen-1-one
- 2-[Methoxy[1-(Trimethylsilyl)cyclopropyl]methyl]cyclohexanone
- 2-[1-(Trimethylsilyl)cyclopropyl]cyclopentanone
Uniqueness
2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one is unique due to its specific combination of a cyclohexanone ring with a trimethylsilyl-substituted cyclopropylmethylidene group. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various synthetic applications .
Properties
CAS No. |
91633-63-5 |
---|---|
Molecular Formula |
C13H22OSi |
Molecular Weight |
222.40 g/mol |
IUPAC Name |
2-[(1-trimethylsilylcyclopropyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C13H22OSi/c1-15(2,3)13(8-9-13)10-11-6-4-5-7-12(11)14/h10H,4-9H2,1-3H3 |
InChI Key |
GGFKAIGAJGBDEP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1(CC1)C=C2CCCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.